2-Fluoro-3-methoxy-4-(trifluoromethyl)pyridine
Overview
Description
2-Fluoro-3-methoxy-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. Compounds containing fluorine atoms, especially trifluoromethyl groups, are of significant interest in various fields due to their unique chemical and physical properties. These compounds often exhibit enhanced stability, lipophilicity, and bioavailability, making them valuable in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methoxy-4-(trifluoromethyl)pyridine typically involves the introduction of fluorine and methoxy groups onto a pyridine ring. One common method includes the reaction of a pyridine derivative with trifluoromethylating agents under controlled conditions. For instance, the use of trifluoromethyl iodide (CF3I) in the presence of a base can introduce the trifluoromethyl group .
Industrial Production Methods: Industrial production often employs continuous flow processes to ensure consistent quality and yieldSolvents like acetonitrile and catalysts such as palladium complexes are commonly used to facilitate these reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-methoxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and methoxy groups can be substituted under specific conditions, often using nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions include various fluorinated and methoxylated pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Fluoro-3-methoxy-4-(trifluoromethyl)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 2-Fluoro-3-methoxy-4-(trifluoromethyl)pyridine exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The fluorine atoms can form strong hydrogen bonds with target proteins, stabilizing the compound-protein complex and enhancing its biological activity .
Comparison with Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 3-Fluoro-4-(trifluoromethyl)pyridine
- 2-Methoxy-4-(trifluoromethyl)pyridine
Comparison: Compared to its analogs, 2-Fluoro-3-methoxy-4-(trifluoromethyl)pyridine exhibits unique properties due to the specific positioning of the fluorine and methoxy groups. This arrangement can influence the compound’s reactivity, stability, and interaction with biological targets, making it particularly valuable in certain applications .
Properties
IUPAC Name |
2-fluoro-3-methoxy-4-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c1-13-5-4(7(9,10)11)2-3-12-6(5)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIWTTURIKKUMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101247315 | |
Record name | 2-Fluoro-3-methoxy-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101247315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227574-05-1 | |
Record name | 2-Fluoro-3-methoxy-4-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-3-methoxy-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101247315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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